molecular formula C19H19N3O6 B2811864 8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872102-79-9

8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2811864
CAS No.: 872102-79-9
M. Wt: 385.376
InChI Key: XHRATDQZAUUCQO-UHFFFAOYSA-N
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Description

8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C19H19N3O6 and its molecular weight is 385.376. The purity is usually 95%.
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Properties

IUPAC Name

8-(2,3-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-4-22-16-14(17(23)21-19(22)25)12(13-10(20-16)8-28-18(13)24)9-6-5-7-11(26-2)15(9)27-3/h5-7,12,20H,4,8H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRATDQZAUUCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the critical steps in synthesizing 8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[...]trione, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, including cyclization and functional group introduction. Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
  • Solvent selection : Use aprotic solvents like DMF or THF to stabilize intermediates.
  • Catalyst optimization : Acid-induced retro-Asinger reactions followed by condensation steps are effective for tricyclic core formation . Post-synthesis, purity is enhanced via silica gel chromatography (hexane/EtOAc gradients) and recrystallization from ethanol/water .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxy peaks at δ 3.8–4.0 ppm) and confirms regiochemistry.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 343.314).
  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–C = 1.35–1.48 Å) and torsional parameters in the tricyclic core .

Advanced: How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC50 values) across studies?

Answer:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) under standardized pH (7.4) and temperature (37°C).
  • Direct binding validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd).
  • Solubility assessment : Dynamic light scattering (DLS) detects aggregation, a common source of false positives .

Advanced: What computational strategies are effective in predicting the compound’s reactivity and interaction with biological targets?

Answer:

  • Density functional theory (DFT) : Models reaction pathways (e.g., activation energy barriers for cyclization).
  • Molecular docking : Tools like AutoDock Vina predict binding modes to kinases (e.g., RMSD < 2.0 Å).
  • Reaction path search algorithms : Global Reaction Route Mapping (GRRM) identifies transition states, while machine learning (ML) optimizes solvent-catalyst combinations .

Basic: What purification techniques are recommended to achieve >95% purity for in vitro assays?

Answer:

  • Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc 70:30 → 50:50).
  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% enantiomeric excess (ee).
  • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve stubborn impurities .

Advanced: How does stereochemical configuration at the tricyclic core influence pharmacological activity, and what methods validate enantiopurity?

Answer:

  • Chiral resolution : Chiral HPLC (Chiralpak IA column, hexane/iPrOH 85:15) separates enantiomers.
  • Activity correlation : (R)-configured analogs show 10-fold higher kinase inhibition (IC50 = 0.2 μM) than (S)-forms.
  • X-ray validation : Absolute configuration is confirmed via anomalous dispersion in crystallography .

Advanced: What integrated data management approaches ensure reproducibility in complex reaction optimization?

Answer:

  • Electronic lab notebooks (ELNs) : Platforms like LabArchives enforce real-time data entry and metadata tagging.
  • Cheminformatics analysis : KNIME workflows correlate solvent polarity (logP) with reaction yield (R² = 0.89).
  • Machine learning (ML) : Random Forest models identify critical factors (e.g., solvent choice contributes 43% variance in yield) .

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